REACTION_CXSMILES
|
C([NH:4][CH2:5][C:6]([C:9]1[CH:18]=[CH:17][C:12]2[N:13]=[C:14]([CH3:16])[NH:15][C:11]=2[CH:10]=1)([CH3:8])[CH3:7])(=O)C.Cl>C(O)C>[NH2:4][CH2:5][C:6]([C:9]1[CH:18]=[CH:17][C:12]2[N:13]=[C:14]([CH3:16])[NH:15][C:11]=2[CH:10]=1)([CH3:8])[CH3:7]
|
Name
|
5-(2-acetamidomethylpropan-2-yl)-2-methylbenzimidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCC(C)(C)C1=CC2=C(N=C(N2)C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours in 60 ml
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The solvent is then removed in a vacuum
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
there is obtained 0.87 g
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(C)(C)C1=CC2=C(N=C(N2)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |